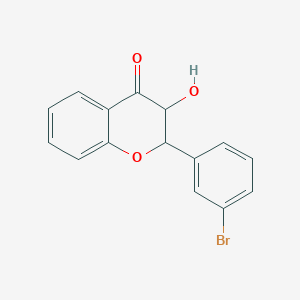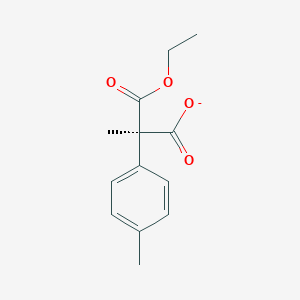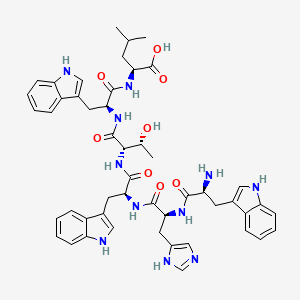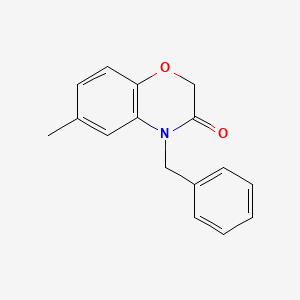
(4-Methylpenta-2,4-diene-2-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylpenta-2,4-diene-2-sulfonyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfonyl group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpenta-2,4-diene-2-sulfonyl)benzene typically involves the reaction of a suitable benzene derivative with a sulfonylating agent under controlled conditions. One common method involves the use of sulfonyl chlorides in the presence of a base to facilitate the introduction of the sulfonyl group onto the benzene ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to ensure efficient sulfonylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpenta-2,4-diene-2-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the ring.
Addition Reactions: The conjugated diene system can undergo addition reactions with halogens or hydrogen halides, leading to the formation of 1,2- and 1,4-addition products.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl₂), bromine (Br₂), and sulfuric acid (H₂SO₄) are commonly used.
Addition Reactions: Hydrogen bromide (HBr) and other hydrogen halides are typical reagents for addition reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Major Products
The major products formed from these reactions include substituted benzene derivatives, halogenated compounds, and various oxidation or reduction products, depending on the specific reaction conditions employed.
Scientific Research Applications
(4-Methylpenta-2,4-diene-2-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of (4-Methylpenta-2,4-diene-2-sulfonyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The conjugated diene system allows for resonance stabilization, facilitating reactions with electrophiles and nucleophiles. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
(E)-1-Methyl-penta-2,4-dienyl-benzene: Similar in structure but lacks the sulfonyl group, affecting its reactivity and applications.
4-Methyl-penta-1,2-dienylsulfonyl-benzene: Another related compound with slight variations in the positioning of double bonds and functional groups.
Uniqueness
(4-Methylpenta-2,4-diene-2-sulfonyl)benzene stands out due to its combination of a conjugated diene system and a sulfonyl group, providing unique reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
646064-07-5 |
|---|---|
Molecular Formula |
C12H14O2S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
4-methylpenta-2,4-dien-2-ylsulfonylbenzene |
InChI |
InChI=1S/C12H14O2S/c1-10(2)9-11(3)15(13,14)12-7-5-4-6-8-12/h4-9H,1H2,2-3H3 |
InChI Key |
ORGJZXZHDFNCKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=C(C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)
![1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one](/img/structure/B12606973.png)
![Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester](/img/structure/B12606974.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)

![2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B12607003.png)



![Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12607021.png)

![N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine](/img/structure/B12607031.png)
![5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12607042.png)

